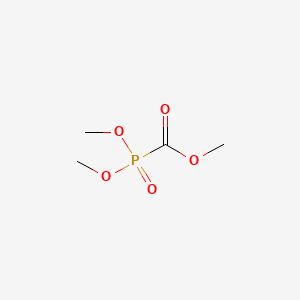
Trimethyl phosphonoformate
概要
説明
Trimethyl phosphonoformate is an organophosphorus compound with the molecular formula C4H9O5P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three methoxy groups and a formate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl phosphonoformate can be synthesized through the reaction of trimethyl phosphite with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the phosphonate ester. The reaction can be represented as follows:
(CH3O)3P+HCOOH→(CH3O)2P(O)CO2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process may include additional steps such as purification and distillation to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Trimethyl phosphonoformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
科学的研究の応用
Trimethyl phosphonoformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research explores its potential as a precursor for antiviral agents and other pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of trimethyl phosphonoformate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates. For example, it can bind to the active site of enzymes involved in DNA replication, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.
類似化合物との比較
Similar Compounds
Triethyl phosphonoformate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl phosphonoformate: Contains two methoxy groups and one formate group.
Phosphonoformic acid: The parent acid of trimethyl phosphonoformate.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties. Its trimethyl ester configuration makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its ability to form stable complexes with various nucleophiles and metal ions enhances its versatility in research and industrial applications.
特性
IUPAC Name |
methyl dimethoxyphosphorylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRIUYHBVKBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185073 | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31142-23-1 | |
| Record name | Trimethyl phosphonoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














